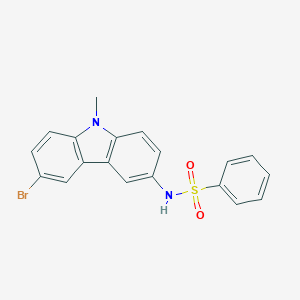![molecular formula C16H22N2O2S B279050 2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative of imidazole and is commonly known as TMSI. It is a white solid with a molecular weight of 357.49 g/mol and a melting point of 129-131 °C.
Mecanismo De Acción
The mechanism of action of TMSI is based on its ability to act as a sulfonating agent. It reacts with various functional groups, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and sulfonyl ethers, respectively. This mechanism has been widely used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
TMSI has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, TMSI has been shown to have antitumor and antimicrobial activities. However, further studies are needed to fully understand the biochemical and physiological effects of TMSI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMSI has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it a reliable reagent for organic synthesis. Additionally, TMSI is relatively easy to handle and store. However, one of the limitations of TMSI is its strong sulfonating ability, which can lead to unwanted side reactions. Therefore, it is important to carefully control the reaction conditions when using TMSI.
Direcciones Futuras
There are several future directions for the study of TMSI. One potential direction is the development of new synthetic routes for TMSI that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the biochemical and physiological effects of TMSI. Furthermore, the potential applications of TMSI in the field of drug discovery and development should be explored. Overall, TMSI is a promising compound with significant potential for various scientific research applications.
Métodos De Síntesis
The synthesis of TMSI involves the reaction of 2-isopropylimidazole with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields TMSI as a white solid in high purity.
Aplicaciones Científicas De Investigación
TMSI has been extensively studied for its potential applications in various fields of scientific research. One of the main applications of TMSI is in the field of organic synthesis. It is commonly used as a reagent for the synthesis of various organic compounds, including sulfonamides, imidazoles, and other heterocyclic compounds.
Propiedades
Nombre del producto |
2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole |
|---|---|
Fórmula molecular |
C16H22N2O2S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-propan-2-yl-1-(2,3,5,6-tetramethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C16H22N2O2S/c1-10(2)16-17-7-8-18(16)21(19,20)15-13(5)11(3)9-12(4)14(15)6/h7-10H,1-6H3 |
Clave InChI |
RATDJECORNFXSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=CN=C2C(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)